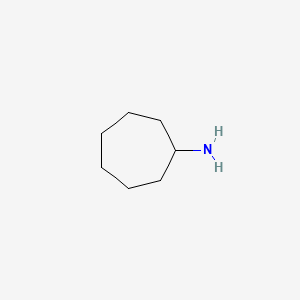

Cycloheptylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18962. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cycloheptanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c8-7-5-3-1-2-4-6-7/h7H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVVUHQULXCUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063899 | |

| Record name | Cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5452-35-7 | |

| Record name | Cycloheptylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5452-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloheptylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloheptanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEPTANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Y6LRJ7TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cycloheptylamine: Molecular Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptylamine, a seven-membered alicyclic amine, serves as a crucial building block in the synthesis of a diverse range of chemical entities, particularly in the development of novel pharmaceuticals and agrochemicals.[1][[“]] Its unique structural conformation imparts specific physicochemical properties that are of significant interest in medicinal chemistry. Derivatives of this compound have been investigated for their potential to modulate central nervous system targets, including dopamine and serotonin receptors. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and purification of this compound, intended for professionals in research and development.

Molecular Structure and Identification

This compound consists of a seven-membered carbon ring bonded to an amine functional group.[3] The molecule's non-planar structure and the presence of the amine group are key to its reactivity and physical properties.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | cycloheptanamine | [1] |

| CAS Number | 5452-35-7 | [1] |

| Molecular Formula | C₇H₁₅N | [1] |

| Molecular Weight | 113.20 g/mol | [1] |

| SMILES | C1CCCC(CC1)N | [1] |

| InChI | InChI=1S/C7H15N/c8-7-5-3-1-2-4-6-7/h7H,1-6,8H2 | [1] |

| InChIKey | VXVVUHQULXCUPF-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless to pale yellow liquid at room temperature with a characteristic amine odor.[3][4] Its solubility in water is limited due to the hydrophobic nature of the cycloheptane ring, but it is soluble in organic solvents.[4]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | -18 °C | [[“]] |

| Boiling Point | 54 °C at 11 mmHg | [5] |

| Density | 0.889 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.472 | [[“]] |

| Flash Point | 42 °C (108 °F) | [5] |

| pKa (Predicted) | 11.04 ± 0.20 | [5] |

| LogP | 1.6679 | [6] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [6] |

Chemical Properties and Reactivity

As a primary amine, this compound exhibits characteristic nucleophilic properties due to the lone pair of electrons on the nitrogen atom.[1] It readily undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

-

Acylation: Reacts with acyl chlorides and anhydrides to form N-cycloheptyl amides.[1]

-

Alkylation: Can be alkylated with alkyl halides to produce secondary and tertiary amines.[1]

-

Salt Formation: Being basic, it reacts with acids to form cycloheptylammonium salts. This property is often utilized in its purification.[3]

-

Reaction with Carbonyls: Condenses with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.[7]

Synthesis and Purification Protocols

The most common laboratory-scale synthesis of this compound is through the reductive amination of cycloheptanone.[8] This method involves the reaction of cycloheptanone with an amine source in the presence of a reducing agent. Purification is often achieved by converting the amine to its hydrochloride salt, which can be recrystallized to a high purity.[8]

Experimental Protocol: Reductive Amination of Cycloheptanone

This protocol is adapted from a similar procedure for the synthesis of dimethylcyclohexylamine and provides a representative method for the synthesis of this compound.[9]

Materials:

-

Cycloheptanone

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Potassium hydroxide (KOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.2 equivalents) in methanol.

-

To the stirred solution, add cycloheptanone (1.0 equivalent).

-

Stir the resulting suspension at room temperature for 15-20 minutes.

-

Slowly add a solution of sodium cyanoborohydride (1.1 equivalents) in methanol to the suspension over 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture for an additional 60 minutes.

-

Add solid potassium hydroxide to the mixture and stir until it is completely dissolved.

-

Filter the reaction mixture and reduce the volume of the filtrate using a rotary evaporator.

-

To the concentrated residue, add water and saturated aqueous sodium chloride.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic extracts and proceed with purification.

Experimental Protocol: Purification via Hydrochloride Salt Formation

This protocol describes the conversion of crude this compound to its hydrochloride salt for purification.[8][10]

Materials:

-

Crude this compound in diethyl ether (from the previous step)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (EtOH) or Isopropanol (IPA)

Procedure:

-

Cool the combined ethereal extracts of crude this compound in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with vigorous stirring. A white precipitate of this compound hydrochloride will form.

-

Continue adding HCl until no further precipitation is observed.

-

Collect the precipitate by vacuum filtration and wash it with cold diethyl ether.

-

Recrystallize the crude this compound hydrochloride from a minimal amount of hot ethanol or isopropanol.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

The free base, this compound, can be regenerated by treating an aqueous solution of the hydrochloride salt with a strong base (e.g., NaOH) and extracting with an organic solvent.

References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mushroomreferences.com [mushroomreferences.com]

- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 7. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Buy this compound | 5452-35-7 [smolecule.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Cycloheptylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing cycloheptylamine, a valuable building block in medicinal chemistry and organic synthesis. The information presented is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the reaction pathways.

Introduction

This compound, a seven-membered cyclic amine, is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its unique structural properties make it an attractive moiety for the development of novel therapeutics and catalysts. This document outlines several established methods for the synthesis of this compound, providing the necessary technical details for laboratory application.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct chemical transformations. The most prominent and practical routes include:

-

Reductive Amination of Cycloheptanone

-

Reduction of Cycloheptanone Oxime

-

Hofmann Rearrangement of Cycloheptanecarboxamide

-

Schmidt Rearrangement of Cycloheptanecarboxylic Acid

-

Leuckart Reaction of Cycloheptanone

-

Gabriel Synthesis from Cycloheptyl Halide

Each of these pathways offers distinct advantages and disadvantages concerning starting material availability, reaction conditions, yield, and scalability. The following sections provide a detailed exploration of these methods.

Reductive Amination of Cycloheptanone

Reductive amination is a versatile and widely employed method for the synthesis of amines from ketones or aldehydes.[1] The reaction proceeds in two main stages: the formation of an imine intermediate from the reaction of the carbonyl compound with an amine source, followed by the reduction of the imine to the corresponding amine.[2][3] For the synthesis of this compound, cycloheptanone is reacted with an amine source, typically ammonia or an ammonium salt, and a reducing agent.

Experimental Protocols & Quantitative Data

Several catalytic systems and reducing agents can be employed for the reductive amination of cyclic ketones. While specific protocols for cycloheptanone are not abundantly available in the literature, methods for the analogous cyclohexanone provide a strong predictive basis for successful synthesis.

| Starting Material | Amine Source | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Pressure | Yield/Selectivity | Reference |

| Cyclohexanone | NH3 / H2 | Rh-Ni/SiO2 | Cyclohexane | 100 | 4 bar NH3, 2 bar H2 | 96.6% Selectivity, 99.8% Conversion | [1] |

| Cyclohexanone | NH3 / H2 | Co@C-N(800) | Methanol | 35 | 1.4 MPa H2, 0.6 MPa NH3 | >99% Yield | |

| Aldehydes/Ketones | Various Amines | NaBH4 / NaH2PO4·H2O | THF | Reflux | Atmospheric | 85-92% Yield | [4] |

| Aldehydes/Ketones | Various Amines | NaBH4 / Fe3O4 MNPs | Solvent-free | Not specified | Atmospheric | Good to excellent yields | [5] |

Detailed Experimental Protocol (Catalytic Hydrogenation - Adapted from Cyclohexanone Synthesis) [1]

-

Catalyst Preparation: A Rh-Ni/SiO2 catalyst is prepared by impregnating silica with solutions of rhodium and nickel precursors, followed by drying and reduction.

-

Reaction Setup: A high-pressure reactor is charged with cycloheptanone, the catalyst, and the solvent (e.g., cyclohexane).

-

Reaction Conditions: The reactor is purged and pressurized with ammonia and hydrogen to the desired pressures (e.g., 4 bar NH3, 2 bar H2). The reaction mixture is then heated to the target temperature (e.g., 100°C) with vigorous stirring.

-

Work-up and Isolation: After the reaction is complete (monitored by GC), the catalyst is filtered off. The solvent is removed under reduced pressure, and the resulting crude this compound is purified by distillation.

Reduction of Cycloheptanone Oxime

The reduction of oximes to primary amines is a reliable and high-yielding method. This pathway involves the initial conversion of cycloheptanone to cycloheptanone oxime, which is then reduced to this compound. The oximation step is typically straightforward and high-yielding.[6][7]

Experimental Protocols & Quantitative Data

The reduction of the oxime can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature | Pressure | Yield | Reference |

| Cycloheptanone Oxime | 5% Rh/Al2O3, H2 | Methanol/Ethanol | Room Temp. | 0.2-0.3 MPa | 75% | |

| Cyclohexanone Oxime | Sodium Amalgam | Not specified | Not specified | Atmospheric | Not specified |

Detailed Experimental Protocol (Oximation) [8]

-

Reaction Setup: In a flask equipped with a stirrer, a solution of hydroxylamine hydrochloride in water is prepared.

-

Reaction: Cycloheptanone is added to the hydroxylamine solution, followed by the portion-wise addition of a base (e.g., sodium carbonate) to neutralize the HCl and liberate hydroxylamine.

-

Isolation: The reaction mixture is stirred until the reaction is complete. The resulting cycloheptanone oxime, which is often a solid, is collected by filtration, washed with water, and dried.

Detailed Experimental Protocol (Catalytic Hydrogenation of Oxime)

-

Reaction Setup: A pressure vessel is charged with cycloheptanone oxime, a suitable catalyst (e.g., Rh/Al2O3 or Raney Nickel), and a solvent (e.g., ethanol or methanol).

-

Hydrogenation: The vessel is flushed with hydrogen and then pressurized to the desired level. The reaction mixture is stirred vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

-

Work-up and Isolation: The catalyst is removed by filtration, and the solvent is evaporated. The crude this compound is then purified by distillation.

Hofmann Rearrangement of Cycloheptanecarboxamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[9][10] This is achieved by treating the amide with bromine in a basic solution, which induces a rearrangement to an isocyanate intermediate that is subsequently hydrolyzed to the amine.[11]

Experimental Protocol (General Modified Procedure) [12]

-

Reaction Setup: To a round-bottomed flask, add cycloheptanecarboxamide, NBS, DBU, and methanol.

-

Reaction: The solution is heated to reflux for a specified time.

-

Work-up and Isolation: The methanol is removed by rotary evaporation. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous acid and base to remove impurities. The organic layer is dried and concentrated. The resulting carbamate is then hydrolyzed to this compound.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| p-Methoxybenzamide | NBS, DBU | Methanol | Reflux | Methyl N-(p-methoxyphenyl)carbamate | 93% | [12] |

Schmidt Rearrangement of Cycloheptanecarboxylic Acid

The Schmidt reaction provides a route to amines from carboxylic acids via an acyl azide intermediate, which then rearranges to an isocyanate and is subsequently hydrolyzed.[13] The reaction is typically carried out in the presence of a strong acid and hydrazoic acid (HN3), which is often generated in situ from sodium azide.[14]

Experimental Protocol (General Procedure) [13]

Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Setup: A solution of cycloheptanecarboxylic acid in a suitable solvent (e.g., chloroform) is cooled in an ice bath. Concentrated sulfuric acid is added cautiously.

-

Reaction: Sodium azide is added portion-wise to the stirred solution, maintaining a low temperature. The reaction is allowed to proceed until nitrogen evolution ceases.

-

Work-up and Isolation: The reaction mixture is carefully poured onto ice and made basic with a strong base (e.g., NaOH). The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give crude this compound, which is then purified by distillation.

Leuckart Reaction of Cycloheptanone

The Leuckart reaction is a method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like formamide or ammonium formate) as both the nitrogen source and the reducing agent.[3][15] The reaction typically requires high temperatures.[3]

Experimental Protocol (General Procedure) [15]

-

Reaction Setup: A mixture of cycloheptanone and ammonium formate (or formamide) is heated in a reaction flask equipped with a reflux condenser.

-

Reaction: The mixture is heated to a high temperature (typically 120-185°C) for several hours.

-

Work-up and Isolation: The resulting N-cycloheptylformamide is hydrolyzed by heating with an acid or base to yield this compound. The amine is then isolated by extraction and purified by distillation.

While a versatile method, specific yield data for the synthesis of this compound via the Leuckart reaction is not well-documented in recent literature.

Gabriel Synthesis from Cycloheptyl Halide

The Gabriel synthesis is a classic method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation that can occur with direct amination.[16][17] The method involves the N-alkylation of potassium phthalimide with a cycloheptyl halide, followed by the cleavage of the resulting N-cycloheptylphthalimide to release the primary amine.[18]

Experimental Protocol (General Procedure) [19][20]

-

N-Alkylation: Potassium phthalimide is reacted with a cycloheptyl halide (e.g., cycloheptyl bromide) in a polar aprotic solvent like DMF. The mixture is heated to drive the SN2 reaction to completion.

-

Cleavage: The resulting N-cycloheptylphthalimide is cleaved to release the free amine. This can be done by acidic or basic hydrolysis, or more commonly and under milder conditions, by hydrazinolysis (the Ing-Manske procedure).[16]

-

Isolation: After cleavage, the phthalhydrazide byproduct is filtered off, and the this compound is isolated from the filtrate by extraction and purified by distillation.

The Gabriel synthesis is generally effective for primary alkyl halides, but its application to secondary halides like cycloheptyl bromide can be less efficient due to competing elimination reactions. Specific yield data for this synthesis of this compound is not widely reported.

Conclusion

This guide has detailed several key synthetic pathways to this compound, providing a foundation for researchers and drug development professionals to select and implement the most suitable method for their specific needs. The reductive amination of cycloheptanone and the reduction of cycloheptanone oxime appear to be the most direct and well-documented routes with available quantitative data. The Hofmann and Schmidt rearrangements, while chemically elegant, require further investigation to establish specific protocols and yields for this particular target molecule. The Leuckart and Gabriel syntheses offer alternative, though potentially less efficient, approaches. The choice of pathway will ultimately depend on factors such as starting material availability, required scale, and the specific constraints of the laboratory setting.

References

- 1. mdpi.com [mdpi.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

- 5. One-pot reductive Amination of Carbonyl Compounds using NaBH4 and Fe3O4 Magnetic Nanoparticles [icc.journals.pnu.ac.ir]

- 6. scribd.com [scribd.com]

- 7. arpgweb.com [arpgweb.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 13. chimia.ch [chimia.ch]

- 14. researchgate.net [researchgate.net]

- 15. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 16. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 17. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 20. Gabriel Synthesis | Thermo Fisher Scientific - IE [thermofisher.com]

cycloheptylamine CAS number and identifiers

An In-depth Technical Guide to Cycloheptylamine

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, synthesis methodologies, and potential applications, with a focus on information relevant to researchers, scientists, and professionals in drug development.

Chemical Identifiers and Nomenclature

This compound is a cyclic amine featuring a seven-membered carbon ring with an attached amine group.[1] It is also referred to as aminocycloheptane or cycloheptanamine.[1][2][3]

| Identifier Type | Value |

| CAS Number | 5452-35-7[2][3][4][5] |

| EC Number | 226-693-1[2][5] |

| IUPAC Name | cycloheptanamine[2][4] |

| Molecular Formula | C₇H₁₅N[2][4][6] |

| InChI | InChI=1S/C7H15N/c8-7-5-3-1-2-4-6-7/h7H,1-6,8H2[2][4][5] |

| InChIKey | VXVVUHQULXCUPF-UHFFFAOYSA-N[2][4][5] |

| SMILES | C1CCCC(CC1)N[2][4] |

| Beilstein Number | 1847543[5] |

| MDL Number | MFCD00004153[5][6] |

| PubChem CID | 2899[2] |

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1] It possesses a characteristic amine odor and is flammable.[1][4]

| Property | Value | Unit |

| Molecular Weight | 113.20 | g/mol [2][4][5][6] |

| Density | 0.889 | g/mL at 25 °C[5] |

| Boiling Point | 54 | °C at 11 mmHg[5] |

| Melting Point | -18 | °C[7] |

| Flash Point | 42 | °C (107.6 °F)[5] |

| Refractive Index | 1.472 | n20/D[5] |

| pKa | 11.04 ± 0.20 | (Predicted)[7] |

| Kovats Retention Index | 987.3 | (Standard non-polar)[2] |

Synthesis and Purification Protocols

Several synthetic routes to this compound have been established, with reductive amination being a prominent method.

Experimental Protocol: Reductive Amination of Cycloheptanone

Reductive amination is a widely employed method for synthesizing this compound from cycloheptanone.[4] This process involves the formation of an intermediate imine, which is then reduced to the corresponding amine.[4] The reaction is typically performed under neutral or weakly acidic conditions, with a pH of 4-5 being optimal.[4]

Methodology:

-

Imine Formation: Cycloheptanone is reacted with ammonia or a primary amine in a suitable solvent. The initial step is the nucleophilic attack of the amine on the carbonyl carbon of the cycloheptanone.[4]

-

Reduction: The intermediate imine is then reduced to this compound. Common reducing agents for this step include lithium aluminum hydride.[4]

-

pH Control: Maintaining a weakly acidic environment (pH 4-5) is crucial for the reaction's efficiency.[4]

Other Synthetic Methods

-

Reduction of Cycloheptanone: Direct reduction of cycloheptanone using reducing agents like lithium aluminum hydride can also yield this compound.[4]

-

Ring-Opening Reactions: Certain cyclic precursors can undergo ring-opening followed by amination to produce this compound.[4]

-

Direct Amination: The reaction of cycloheptene with ammonia under specific catalytic conditions can also form this compound.[4]

-

Dual Catalysis: A combination of photoredox and nickel catalysis has been utilized for this compound synthesis through deaminative cross-coupling reactions.[4] This method allows for the activation of sterically hindered tertiary amine precursors.[4]

Purification Protocol: Hydrochloride Salt Formation and Recrystallization

A common and effective method for purifying this compound is through the formation of its hydrochloride salt, which has better crystalline properties than the free base.[4]

Methodology:

-

Salt Formation: this compound is treated with hydrochloric acid under controlled conditions to ensure complete conversion to this compound hydrochloride.[4]

-

Recrystallization: The resulting hydrochloride salt is then purified by recrystallization from a suitable solvent to isolate the pure compound.[4]

Caption: Synthesis and Purification Workflow of this compound.

Potential Applications in Research and Drug Development

This compound and its derivatives are subjects of scientific research for their potential applications in medicinal chemistry and organic synthesis.[4]

-

Medicinal Chemistry:

-

Neurotransmitter Modulation: Derivatives of this compound have been synthesized and studied for their potential to modulate dopamine and serotonin signaling pathways, which could be relevant for treating neurological disorders such as Parkinson's disease and depression.[4]

-

Anticancer Properties: Some this compound derivatives have shown promising antitumor activity in preclinical research, potentially by interfering with cancer cell proliferation and survival pathways.[4]

-

Analgesic and Anti-inflammatory Properties: Studies suggest that some derivatives may have analgesic or anti-inflammatory effects, although more comprehensive research is needed.[4]

-

-

Organic Synthesis:

-

Building Block: Its seven-membered ring structure makes it a valuable building block for creating complex molecules.[4]

-

Catalyst Development: this compound derivatives have been used in the development of novel catalysts for organic reactions.[4]

-

Functional Materials: There is research into incorporating this compound moieties into polymers and liquid crystals for potential use in electronics and sensor technology.[4]

-

-

Agrochemicals: The biological activity of this compound has led to investigations into its potential use in agrochemicals.[4]

References

- 1. CAS 5452-35-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H15N | CID 2899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Buy this compound | 5452-35-7 [smolecule.com]

- 5. This compound 99 5452-35-7 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 5452-35-7 [chemicalbook.com]

An In-depth Technical Guide to Cycloheptylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Cycloheptylamine, a seven-membered cyclic amine, serves as a crucial building block in organic synthesis and holds significant potential in medicinal chemistry.[1] Its unique structural and chemical properties make it a versatile intermediate for creating complex molecules, including novel pharmaceutical compounds and catalysts.[1] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and purification, and key applications of this compound.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid characterized by a typical amine-like odor.[2][3] It is a flammable and corrosive compound, necessitating careful handling in a laboratory setting.[1][4]

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 5452-35-7 | [5] |

| Molecular Formula | C₇H₁₅N | [1][5] |

| Molecular Weight | 113.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | [3][6] |

| Odor | Amine-like | [3] |

Physical Properties

The physical characteristics of this compound are well-documented, providing essential data for its handling, purification, and use in reactions.

| Property | Value | Reference |

| Boiling Point | 170 °C (at 760 mmHg) | [1] |

| 54 °C (at 11 mmHg) | [5][6] | |

| Melting Point | -18 °C | [5][7] |

| Density | 0.889 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | 1.472 | [5][6] |

| Flash Point | 42 °C (107.6 °F) | [7] |

| pKa | 11.04 ± 0.20 (Predicted) | [5] |

Solubility

This compound's solubility is dictated by its dual-nature structure, which includes a non-polar cycloaliphatic ring and a polar amine group.[2]

| Solvent | Solubility | Reference |

| Water | Low to moderate solubility | [2][3] |

| Organic Solvents (Ethanol, Acetone, Diethyl Ether) | Soluble | [2] |

Chemical Properties and Reactivity

As a primary amine, this compound exhibits characteristic nucleophilic and basic properties due to the lone pair of electrons on the nitrogen atom.[1][8] This reactivity allows it to participate in a wide range of chemical transformations.

-

Basicity : It readily accepts protons from acids to form ammonium salts.[8] This property is fundamental to its use as a base catalyst.[8]

-

Nucleophilicity : The amine group acts as a nucleophile, enabling reactions such as:

-

Hydrogenation : Under specific conditions, it can be hydrogenated to produce saturated cyclic amines.[1]

The seven-membered ring provides conformational flexibility, which can influence the accessibility and reactivity of the amino group compared to smaller or larger cyclic amines.[8]

Experimental Protocols: Synthesis and Purification

Several reliable methods exist for the synthesis and purification of this compound, which are crucial for obtaining high-purity material for research and development.

Synthesis Methods

The most common methods for synthesizing this compound involve the transformation of a cycloheptane-based precursor.[1]

-

Reduction of Cycloheptanone : A versatile and widely used method involves the reductive amination of cycloheptanone.[1] This can be achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation of the intermediate imine.[1]

-

Direct Amination : The reaction of cycloheptene with ammonia under specific catalytic conditions can also yield this compound.[1]

-

Ring-Opening Reactions : Certain cyclic precursors can undergo ring-opening followed by amination to produce the target compound.[1]

Purification Protocols

High-purity this compound is typically obtained through one of two primary methods.[6]

Method 1: Hydrochloride Salt Formation and Recrystallization

This is the most widely employed strategy for purification.[1] The hydrochloride salt has superior crystalline properties compared to the free base, enabling efficient purification.[1]

-

Protocol :

-

Treat the crude this compound with hydrochloric acid under controlled conditions to ensure complete conversion to the hydrochloride salt.[1]

-

Dissolve the crude salt in a hot polar protic solvent, such as ethanol, methanol, or isopropanol.[1]

-

Allow the solution to cool slowly to promote nucleation and crystal growth. Seeding with pure crystals can improve quality.[1]

-

Induce crystallization if necessary by scratching the vessel walls or cooling to very low temperatures.[1]

-

Collect the resulting crystals, which typically exhibit a melting point between 242-246 °C, indicating high purity.[1]

-

The free base can be regenerated from the purified salt and distilled under dry nitrogen in a vacuum.[6]

-

Method 2: Vacuum Distillation Under Inert Atmosphere

Vacuum distillation is the preferred method for purifying the free base directly, as it prevents oxidation and decomposition at its high atmospheric boiling point.[1]

-

Protocol :

-

Set up a distillation apparatus with grease-free connections (e.g., Teflon-tapped vessels) to prevent contamination.[1]

-

Introduce an inert atmosphere using nitrogen or argon to prevent side reactions.[1]

-

Conduct the distillation under reduced pressure (e.g., 11 mmHg), which lowers the boiling point to approximately 54 °C.[1]

-

Use magnetic stirring to prevent bumping and ensure smooth boiling.[1]

-

Collect the distilled product, which should have a purity of 97-99% or higher.[1]

-

Applications in Research and Development

This compound's versatility makes it a valuable compound in both industrial and research settings.[1]

-

Pharmaceutical Development : It serves as a key intermediate for synthesizing various pharmaceutical compounds.[1]

-

Neurotransmitters : Derivatives have been studied for their potential to modulate dopamine and serotonin signaling, with applications in neurological disorders like Parkinson's disease and depression.[1]

-

Anticancer Agents : Certain derivatives have shown promising antitumor activity in preclinical studies by potentially interfering with cancer cell proliferation pathways.[1]

-

-

Organic Synthesis : Its unique seven-membered ring is used to create diverse and complex molecules.[1]

-

Novel Catalysts : Derivatives have been employed to develop new, efficient catalysts for organic reactions.[1]

-

-

Agrochemicals : The biological activity of this compound has led to investigations into its potential use in agrochemicals.[1]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

| Technique | Availability | Reference |

| ¹H NMR | Data available | [7][9] |

| ¹³C NMR | Data available | [7][10] |

| Mass Spectrometry (MS) | Data available | [10][11] |

| Infrared (IR) Spectroscopy | Data available | |

| Raman Spectroscopy | Data available | [10] |

Safety and Handling

This compound is classified as a hazardous chemical and requires strict safety protocols.[4]

-

Hazards :

-

Handling :

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[4][12]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][12]

-

Use non-sparking tools and take precautionary measures against static discharge.[4][12]

-

-

Storage :

References

- 1. smolecule.com [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 5452-35-7: this compound | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. 5452-35-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 5452-35-7 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. This compound (5452-35-7) for sale [vulcanchem.com]

- 9. This compound(5452-35-7) 1H NMR spectrum [chemicalbook.com]

- 10. This compound | C7H15N | CID 2899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. echemi.com [echemi.com]

Cycloheptylamine: A Comprehensive Review of its Synthesis, Biological Activity, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cycloheptylamine, a seven-membered alicyclic amine, has emerged as a versatile building block in organic synthesis and a scaffold of significant interest in medicinal chemistry and materials science. Its unique conformational flexibility and chemical properties have led to its incorporation into a diverse range of molecules with applications spanning from potential therapeutics for neurological disorders and cancer to the development of novel functional materials and agrochemicals. This technical review provides a comprehensive overview of the current state of this compound research, with a focus on its synthesis, biological activities, and diverse applications.

Chemical and Physical Properties

This compound (C₇H₁₅N) is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is moderately soluble in water and readily soluble in organic solvents.[1] The key physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅N | [2] |

| Molecular Weight | 113.20 g/mol | [2] |

| Boiling Point | 170 °C (at 760 mmHg) | [2] |

| 54 °C (at 11 mmHg) | [2] | |

| Melting Point | -17 °C | [3] |

| Density | 0.889 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.472 | [4] |

Synthesis and Purification of this compound

The synthesis of this compound is most commonly achieved through the reductive amination of cycloheptanone. This versatile and widely employed method involves the reaction of cycloheptanone with an amine source, typically ammonia, in the presence of a reducing agent.[2]

Experimental Protocol: Reductive Amination of Cycloheptanone

A typical laboratory-scale synthesis of this compound via reductive amination is detailed below. This protocol is a composite of established methodologies and aims to provide a clear and reproducible procedure.[5][6]

Materials:

-

Cycloheptanone

-

Ammonia (aqueous or methanolic solution)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cycloheptanone (1 equivalent) in methanol.

-

Add a solution of ammonia (excess, typically 5-10 equivalents) in methanol to the flask.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 20 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Expected Yield: The reported yields for the reductive amination of cycloheptanone to this compound typically range from 70% to 90%, depending on the specific reducing agent and reaction conditions employed.

Purification via Hydrochloride Salt Formation

This compound is often purified by converting it to its hydrochloride salt, which can be easily recrystallized.[7]

Procedure:

-

Dissolve the crude this compound in diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether or bubble hydrogen chloride gas through the solution until precipitation of the hydrochloride salt is complete.

-

Collect the white precipitate by filtration and wash with cold diethyl ether.

-

Recrystallize the this compound hydrochloride from a suitable solvent, such as ethanol or a mixture of ethanol and diethyl ether.

-

To regenerate the free base, dissolve the purified hydrochloride salt in water and basify with a strong base like sodium hydroxide.

-

Extract the aqueous solution with diethyl ether, dry the organic layer, and remove the solvent to obtain pure this compound.

Biological Activities and Signaling Pathways

This compound derivatives have garnered significant attention for their potential to modulate various biological targets, particularly within the central nervous system (CNS) and in the context of cancer.

Modulation of Neurological Pathways

Derivatives of this compound have been investigated for their potential in treating neurological and psychiatric disorders, primarily through their interaction with dopamine and serotonin receptors.[7]

Dopamine Receptor Signaling:

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in motor control, motivation, reward, and cognitive function. The D2-like dopamine receptors (D2, D3, and D4) are particularly important targets for antipsychotic drugs. These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] This, in turn, modulates the activity of Protein Kinase A (PKA) and downstream signaling cascades.

References

- 1. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polymer Materials for Optoelectronics and Energy Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

Cycloheptylamine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of cycloheptylamine, a cyclic amine with significant applications in organic synthesis and pharmaceutical development. The document covers its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.

Nomenclature and Identification

The systematic IUPAC name for this compound is cycloheptanamine . It is also commonly known by several synonyms, which are listed below for comprehensive identification.

-

Aminocycloheptane

-

Cycloheptanaminium

-

(2-Cycloheptyl)amine

-

NSC 18962

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor. It exhibits moderate solubility in water and is readily soluble in organic solvents. A summary of its key quantitative properties is presented in Table 1 for ease of reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₇H₁₅N | |

| Molecular Weight | 113.20 | g/mol |

| CAS Number | 5452-35-7 | |

| Density | 0.889 | g/mL at 25 °C |

| Boiling Point | 54 | °C at 11 mmHg |

| Melting Point | -18 | °C |

| Flash Point | 42 | °C |

| Refractive Index | 1.472 | n20/D |

Synthesis of this compound

This compound can be synthesized through various methods, with one of the most common and efficient being the reductive amination of cycloheptanone. This process involves the reaction of cycloheptanone with an amine source, typically ammonia, in the presence of a reducing agent.

Reductive Amination of Cycloheptanone

A prevalent method for the synthesis of this compound is the reductive amination of cycloheptanone.[1] This reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the corresponding amine.[1]

A logical workflow for this synthesis is depicted in the following diagram:

Experimental Protocol: Reductive Amination with Sodium Cyanoborohydride

The following protocol is a representative example of the synthesis of this compound from cycloheptanone using sodium cyanoborohydride as the reducing agent. This method is adapted from established procedures for the reductive amination of cyclic ketones.

Materials:

-

Cycloheptanone

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve cycloheptanone and an excess of ammonium chloride in methanol.

-

Stir the solution at room temperature.

-

Slowly add a solution of sodium cyanoborohydride in methanol to the reaction mixture. The pH should be maintained in a weakly acidic range to facilitate imine formation and reduction.

-

Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quench the reaction by carefully adding dilute hydrochloric acid.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Basify the remaining aqueous solution with a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by distillation under reduced pressure.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis.[2] Its derivatives have been investigated for a range of potential applications in medicinal chemistry, including the development of novel therapeutic agents.[2] The seven-membered ring structure provides a unique scaffold for the design of molecules with specific biological activities.[2]

References

An In-depth Technical Guide to the Solubility of Cycloheptylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cycloheptylamine in various organic solvents. Due to a lack of extensive published quantitative data, this guide focuses on qualitative solubility predictions based on the molecule's physicochemical properties and established chemical principles. Additionally, it offers detailed experimental protocols for determining solubility, catering to the needs of researchers in organic synthesis and pharmaceutical development.

Physicochemical Properties of this compound

This compound is a cyclic amine with a seven-membered carbon ring. Its molecular structure, featuring a non-polar cycloaliphatic ring and a polar amine group, governs its solubility behavior.[1] The amine group can engage in hydrogen bonding, which influences its solubility in protic solvents.

| Property | Value |

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 176.5 °C |

| Density | 0.887 g/cm³ |

Source: [Various sources]

Solubility Profile

Table 1: Expected Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The polar hydroxyl group of alcohols can act as a hydrogen bond donor to the nitrogen atom of this compound, and the alkyl chain of the alcohol interacts favorably with the cycloheptyl ring. |

| Ketones | Acetone | High | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the amine protons of this compound, and the methyl groups interact with the cycloheptyl ring.[1] |

| Ethers | Diethyl Ether | High | Diethyl ether is a weakly polar solvent that can solvate the non-polar cycloheptyl ring, and the ether oxygen can act as a hydrogen bond acceptor.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The non-polar aromatic ring of these solvents interacts favorably with the non-polar cycloheptyl ring through van der Waals forces. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate both the non-polar and, to a lesser extent, the polar parts of the this compound molecule. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate has both polar (ester group) and non-polar (alkyl chains) characteristics, allowing for reasonable interaction with this compound. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are highly polar and can effectively solvate the polar amine group. |

| Non-polar Hydrocarbons | Hexane, Cyclohexane | Low to Moderate | The solubility in these solvents is primarily driven by the interaction of the non-polar cycloheptyl ring. The polar amine group hinders high solubility. |

| Water | Low | While the amine group can form hydrogen bonds with water, the large, non-polar seven-carbon ring is hydrophobic, leading to overall low water solubility.[1] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. These methods are standard in chemical and pharmaceutical research for determining the solubility of a liquid solute in a solvent.

Method 1: Isothermal Saturation Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or another suitable analytical instrument (e.g., HPLC, NMR).

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of a separate liquid phase of this compound indicates that the solution is saturated.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a period to allow the undissolved this compound to settle. For emulsions or fine dispersions, centrifugation at the same temperature can be used to separate the phases.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solvent phase) using a pipette. Be cautious not to disturb the undissolved this compound layer.

-

Dilution: Dilute the extracted aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated gas chromatograph or other analytical instrument to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

Method 2: Gravimetric Method

This is a simpler, though potentially less precise, method suitable for non-volatile solvents.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Temperature-controlled environment

-

Analytical balance

-

Vials

Procedure:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in Method 1 (steps 1 and 2).

-

Aliquot Transfer: Carefully transfer a known mass of the clear, saturated supernatant to a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the vial under controlled conditions (e.g., in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to prevent evaporation of the this compound).

-

Final Weighing: Once all the solvent has been removed, weigh the vial containing the this compound residue.

-

Calculation: The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial. The mass of the solvent is the initial mass of the saturated solution minus the mass of the dissolved this compound. Calculate the solubility as the mass of this compound per mass of the solvent.

Visualizing Experimental and Logical Workflows

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining solubility via the isothermal saturation method.

Diagram 2: Logical Pathway for Solvent Selection

Caption: A logical decision-making process for selecting a suitable solvent.

References

Thermodynamic Properties of Cycloheptylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptylamine, a seven-membered cyclic amine, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in different chemical environments. This technical guide provides a summary of available thermodynamic data for this compound, detailed experimental protocols for its characterization, and visualizations of key thermodynamic relationships and workflows.

It is important to note that experimentally determined thermodynamic data for this compound is limited in publicly accessible literature. Much of the available quantitative data is derived from computational estimations.

Core Thermodynamic Properties

The fundamental thermodynamic properties of a compound include its enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity. These values are essential for calculating reaction energies, equilibrium constants, and predicting the spontaneity of processes involving this compound.

Data Presentation

The following tables summarize the available quantitative data for the thermodynamic and physical properties of this compound. It is critical to recognize that the core thermodynamic properties listed are computationally derived and should be considered as estimates.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Value | Unit | Source / Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 86.86 | kJ/mol | Joback Calculated Property[2] |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -105.86 | kJ/mol | Joback Calculated Property[2] |

| Enthalpy of Fusion (ΔfusH°) | 8.82 | kJ/mol | Joback Calculated Property[2] |

Table 2: Physical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C7H15N | - | [3] |

| Molecular Weight | 113.20 | g/mol | [3] |

| Boiling Point | 54 °C at 11 mmHg | - | [4] |

| 327.2 K at 0.015 bar | - | [5] | |

| Density | 0.889 | g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.472 | - | [4] |

| Melting Point | -18 | °C | [4] |

Experimental Protocols for Thermodynamic Characterization

For researchers seeking to obtain precise experimental data for this compound, the following methodologies are standard for determining key thermodynamic properties.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of this compound can be determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter. The enthalpy of formation is then calculated using Hess's Law.

Experimental Workflow: Bomb Calorimetry

Caption: Workflow for determining the enthalpy of formation using a bomb calorimeter.

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 gram of liquid this compound. For volatile liquids, it is common to use a gelatin capsule or absorb the liquid onto a paper pellet with a known heat of combustion.[6][7]

-

Place the sample in a crucible within the bomb calorimeter.[8]

-

Attach a measured length of fuse wire (e.g., nickel-chromium) to the electrodes inside the bomb, ensuring it is in contact with the sample.[8]

-

-

Bomb Assembly and Pressurization:

-

Calorimetric Measurement:

-

Submerge the sealed bomb in a known mass of water in the calorimeter's bucket.

-

Allow the system to reach thermal equilibrium and record the initial temperature of the water bath.

-

Ignite the sample by passing an electric current through the fuse wire.[6]

-

Record the temperature of the water bath at regular intervals until a maximum temperature is reached and the system begins to cool.[8]

-

-

Data Analysis:

-

The heat evolved by the combustion (q_total) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter system (C_cal), which is predetermined by combusting a standard substance like benzoic acid.

-

Corrections are made for the heat released by the combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

-

The constant volume heat of combustion (ΔcU) is calculated from the corrected heat release and the moles of the sample.

-

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU.

-

Finally, the standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's Law with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

-

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature. It can also be used to determine the temperatures and enthalpies of phase transitions (e.g., melting and boiling).[10][11]

Experimental Workflow: Differential Scanning Calorimetry (DSC)

Caption: Workflow for determining heat capacity and phase transitions using DSC.

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a small aluminum DSC pan.[12]

-

Hermetically seal the pan to prevent the volatile sample from evaporating during the experiment. An empty, sealed pan is used as a reference.

-

-

Instrument Setup and Calibration:

-

Place the sample pan and the reference pan into the DSC instrument's cell.

-

The instrument is programmed to heat both pans at a constant rate (e.g., 10 °C/min) over the desired temperature range.[11]

-

A baseline is established by running the program with two empty pans.

-

The instrument is calibrated using a standard material with a well-known heat capacity and melting enthalpy, such as sapphire and indium.[12][13]

-

-

Measurement:

-

The sample is subjected to the programmed temperature scan.

-

The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.[11]

-

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard under the same conditions.[13]

-

Phase Transitions: A phase transition, such as melting, will appear as a peak in the DSC thermogram. The temperature at the peak onset corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition (e.g., enthalpy of fusion, ΔfusH°).[12]

-

Relationship Between Core Thermodynamic Properties

The core thermodynamic properties are interconnected through fundamental equations. Understanding these relationships is key to applying thermodynamic data in practical chemical and pharmaceutical contexts.

Caption: Relationship between key thermodynamic properties.

This diagram illustrates the central role of the Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S) at a given temperature (T). The Gibbs free energy indicates the spontaneity of a process. Enthalpy and entropy themselves are dependent on the heat capacity (Cp) and temperature.

Conclusion

While comprehensive experimental thermodynamic data for this compound remains to be fully documented in the literature, this guide provides the available estimated values and outlines the standard, rigorous experimental protocols for their determination. For professionals in drug development and chemical research, utilizing these methodologies to obtain precise data will enable more accurate process modeling, safety assessments, and a deeper understanding of the chemical behavior of this important synthetic intermediate. The application of both experimental techniques and computational chemistry will be crucial in building a complete thermodynamic profile of this compound.

References

- 1. scribd.com [scribd.com]

- 2. This compound (CAS 5452-35-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | C7H15N | CID 2899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5452-35-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. homepages.gac.edu [homepages.gac.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sfu.ca [sfu.ca]

- 13. mdpi.com [mdpi.com]

Cycloheptylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptylamine, a seven-membered alicyclic amine, has emerged as a significant building block in medicinal chemistry and organic synthesis. Its unique conformational flexibility and physicochemical properties have made it a valuable scaffold in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on its role in the development of kinase inhibitors and modulators of neurotransmitter pathways. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a comprehensive resource for researchers in the field.

Introduction

This compound (C₇H₁₅N) is a primary amine characterized by a seven-membered carbon ring. The inherent flexibility of the cycloheptane ring bestows upon its derivatives distinct three-dimensional conformations, which can be advantageous for optimizing interactions with biological targets. While its smaller and larger alicyclic amine counterparts have been extensively studied, this compound possesses a unique profile that has garnered increasing interest in the field of drug discovery.

The history of this compound is intertwined with the development of synthetic methodologies for medium-sized ring systems. Early investigations into the synthesis and properties of cycloheptane derivatives laid the groundwork for the eventual preparation and characterization of this compound. References to its synthesis and purification can be found in the chemical literature dating back to the mid-20th century, with notable contributions from chemists such as Cope and Prelog.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅N | |

| Molecular Weight | 113.20 g/mol | |

| Boiling Point | 54 °C at 11 mmHg | |

| Density | 0.889 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.472 | |

| CAS Number | 5452-35-7 | |

| Melting Point of Hydrochloride Salt | 242-246 °C | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the most common methods starting from cycloheptanone. These methods include the reduction of cycloheptanone oxime and the reductive amination of cycloheptanone.

Synthesis via Reduction of Cycloheptanone Oxime

A classic and reliable method for the preparation of this compound involves the reduction of cycloheptanone oxime. This two-step process begins with the oximation of cycloheptanone, followed by the reduction of the resulting oxime.

This protocol is adapted from a general procedure for the synthesis of alicyclic oximes.[2]

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 eq) in water.

-

Add cycloheptanone (1.0 eq) to the solution.

-

Slowly add a solution of sodium carbonate (Na₂CO₃) or other suitable base in water to the mixture with stirring.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cycloheptanone oxime.

-

The crude product can be purified by recrystallization or distillation.

This protocol is adapted from the well-established procedure for the synthesis of n-heptylamine from heptaldoxime in Organic Syntheses.[1]

-

In a large round-bottomed flask equipped with a wide-bore reflux condenser, dissolve purified cycloheptanone oxime (1.0 eq) in absolute ethanol.

-

Heat the solution to boiling on a steam bath.

-

Once boiling, turn off the steam and add metallic sodium (a significant excess, e.g., >10 eq) in small pieces through the condenser at a rate that maintains a vigorous reflux.

-

After all the sodium has been added and the reaction has subsided, cool the flask and dilute the contents with water.

-

Distill the resulting mixture, collecting the distillate in a receiver containing hydrochloric acid to form the amine hydrochloride salt.

-

Continue the distillation until all the basic material has been collected.

-

Evaporate the alcoholic distillate under reduced pressure to crystallize the this compound hydrochloride.

-

To obtain the free amine, treat the hydrochloride salt with a strong base (e.g., concentrated potassium hydroxide solution) and separate the liberated this compound.

-

Dry the amine over solid potassium hydroxide and purify by fractional distillation under reduced pressure.[3]

Synthesis via Reductive Amination of Cycloheptanone

Reductive amination offers a more direct route to this compound from cycloheptanone. This method can be performed using various reducing agents and catalysts.

This protocol is based on general procedures for the reductive amination of cyclic ketones.[4][5]

-

To a high-pressure reactor, add cycloheptanone (1.0 eq), a suitable solvent (e.g., an alcohol or hydrocarbon), and a heterogeneous catalyst (e.g., Raney nickel, palladium on carbon, or a bimetallic catalyst such as Rh-Ni/SiO₂).

-

Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).

-

Introduce ammonia into the reactor, followed by hydrogen gas to the desired pressure.

-

Heat the mixture to the target temperature with vigorous stirring.

-

Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reactor to room temperature and carefully vent the excess gas.

-

Filter the reaction mixture to remove the catalyst.

-

Isolate the product from the filtrate by distillation under reduced pressure.

Synthesis via the Leuckart Reaction

The Leuckart reaction provides an alternative method for the reductive amination of ketones using ammonium formate or formamide as both the ammonia source and the reducing agent.[6][7][8]

Caption: General workflow for the synthesis of this compound via the Leuckart reaction.

Applications in Medicinal Chemistry

The this compound moiety is a key structural feature in a number of biologically active molecules. Its derivatives have shown promise as inhibitors of inflammatory pathways and as modulators of central nervous system targets.

Tpl2 Kinase Inhibitors

Tumor progression locus 2 (Tpl2), also known as MAP3K8, is a serine/threonine kinase that plays a critical role in the inflammatory response. Inhibition of Tpl2 is a promising strategy for the treatment of various inflammatory diseases. This compound has been incorporated into potent and selective Tpl2 inhibitors, such as 4-alkylamino-[4][9]naphthyridine-3-carbonitriles.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. arpgweb.com [arpgweb.com]

- 3. EP0481798A2 - Process for the purification of citral - Google Patents [patents.google.com]

- 4. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]